molecular formula C15H12N2O3 B064956 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) CAS No. 160282-34-8

1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)

Cat. No. B064956
M. Wt: 268.27 g/mol
InChI Key: JLCSXGCJCSITQE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide), also known as benzilic acid hydrazone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzilic acid, which is a white crystalline solid that is used as a precursor in the synthesis of various organic compounds. Benzilic acid hydrazone is a yellow solid that is soluble in organic solvents and has been studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes have been studied for their potential applications in catalysis and materials science.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone have not been extensively studied. However, it has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for scientific research.

Advantages And Limitations For Lab Experiments

Benzilic acid hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also soluble in organic solvents, making it easy to handle and manipulate. However, its limited solubility in water may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone. One potential application is in the synthesis of metal complexes for catalysis and materials science. Another potential application is in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone involves the reaction of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid with phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted into the final product. The synthesis method has been optimized to yield high purity and yield of the product.

Scientific Research Applications

Benzilic acid hydrazone has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and materials science. It has also been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

160282-34-8

Product Name

1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-[[(E)-benzylideneamino]carbamoyl]benzoic acid

InChI

InChI=1S/C15H12N2O3/c18-14(12-8-4-5-9-13(12)15(19)20)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)/b16-10+

InChI Key

JLCSXGCJCSITQE-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2C(=O)O

SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O

synonyms

1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)

Origin of Product

United States

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